1-Naphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Sol in chloroform

Freely sol in alcohol and ether

In water, 1.7X10+3 mg/L @ 20 °C

Solubility in water: none

0.002%

Synonyms

Canonical SMILES

Supercapacitor and Photocatalytic Applications

Scientific Field: Material Science

Methods of Application: The PNA nanoparticles were synthesized using polymerization of 1-naphthylamine and characterized with several techniques to understand their morphological, structural, optical, and compositional properties.

Results or Outcomes: The structural and morphological properties confirmed the formation of crystalline nanoparticles of PNA. The absorption peaks that appeared at 236 and 309 nm in the UV–Vis spectrum for PNA nanoparticles represented the π–π * transition.

Electrochromic and Optoelectronic Applications

Scientific Field: Polymer Science

Summary of the Application: Poly (1-naphthylamine) (PNA) has versatile electrochromic and optoelectronic properties.

Methods of Application: The synthesis of PNA involves chemical as well as electrochemical techniques.

Results or Outcomes: The development of soluble PANI derivatives has attracted the attention of researchers towards polymerization of 1-naphthylamine (1-NPA) monomer which has fused benzene attached to aniline moiety.

Biodegradation Pathway

Scientific Field: Environmental Science

Summary of the Application: 1-Naphthylamine (1NA), which is harmful to human and aquatic animals, has been used widely in the manufacturing of dyes, pesticides, and rubber antioxidants.

Methods of Application: The study involves understanding the environmental behavior of 1NA and the bacteria that can use it as a growth substrate.

Results or Outcomes: The study is still ongoing and no results have been reported yet.

Catalysis

Scientific Field: Chemical Science

Coatings

Sensors

Scientific Field: Sensor Technology

Supercapacitor

Photocatalysis

Methods of Application: The PNA nanoparticles were synthesized using polymerization of 1-naphthylamine and characterized with several techniques to understand their morphological, structural, optical, and compositional properties.

Room-Temperature Phosphorescent Copolymers

Methods of Application: The synthesis of PNA involves chemical as well as electrochemical techniques.

Results or Outcomes: The development of these copolymers has attracted the attention of researchers.

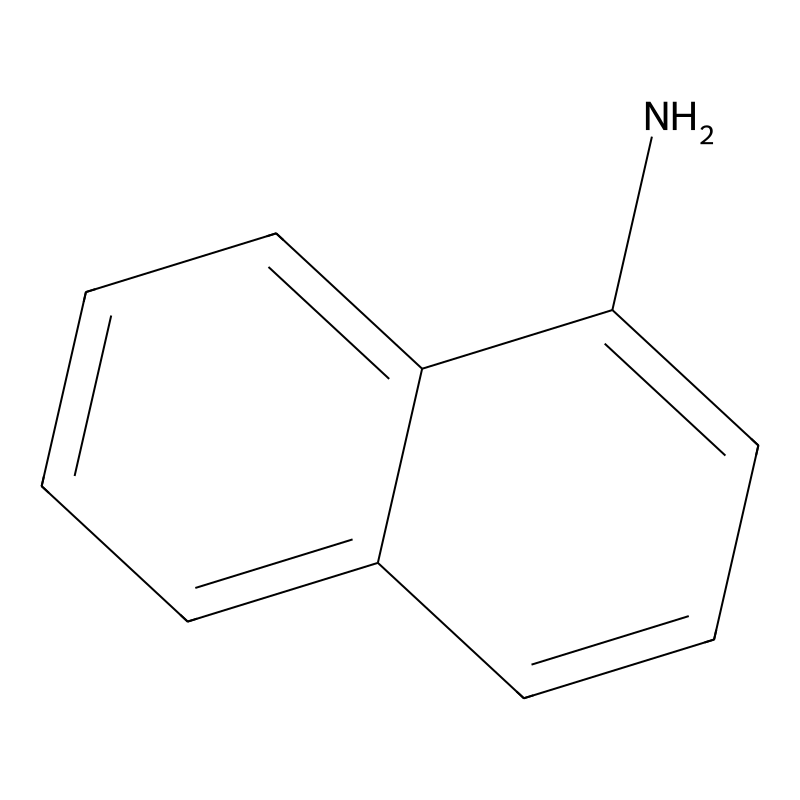

1-Naphthylamine is an aromatic amine derived from naphthalene, characterized by its chemical formula . It appears as colorless to yellowish needles that melt at approximately 50 °C and has a distinctive disagreeable odor. Upon exposure to air, it can turn brown due to oxidation. This compound is known for its role as a precursor in the synthesis of various dyes and is classified as a potential human carcinogen, specifically associated with bladder cancer due to its mutagenic properties .

- Reduction: It can be synthesized by reducing 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation.

- Oxidation: When treated with oxidizing agents like ferric chloride, it produces a blue precipitate. Chromic acid can convert it into 1-naphthoquinone, while sodium in boiling amyl alcohol reduces the unsubstituted ring to yield tetrahydro-1-naphthylamine.

- Decomposition: At high temperatures in sulfuric acid, it converts to 1-naphthol .

1-Naphthylamine is recognized for its biological activity, particularly its potential carcinogenic effects. Studies have shown that exposure can lead to mutations and has been linked to increased risks of bladder cancer among individuals who have worked with this compound. Acute exposure may cause symptoms such as methemoglobinemia, leading to reduced oxygen transport in the blood, resulting in headaches, dizziness, and potentially severe respiratory issues .

The primary synthesis method for 1-naphthylamine involves:

- Reduction of 1-Nitronaphthalene:

- Reacting 1-nitronaphthalene with iron filings and hydrochloric acid.

- Followed by steam distillation to isolate the product.

- Alternative Methods:

1-Naphthylamine is utilized in various applications:

- Dye Manufacturing: It serves as a precursor for azo dyes and other colorants due to its ability to form sulfonic acid derivatives.

- Rubber Industry: Used as an antioxidant in rubber production.

- Agriculture: Employed in some herbicides and pesticides .

Research on interaction studies involving 1-naphthylamine focuses on its reactivity and potential health impacts:

- It has been shown to interact with various biological systems, leading to mutagenic effects.

- Studies indicate that it may react with other chemicals in the environment, potentially forming harmful byproducts .

- Its interactions with acids can lead to exothermic reactions, producing salts and water .

Several compounds share structural or functional similarities with 1-naphthylamine. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Naphthylamine | Aromatic Amine | Similar carcinogenic properties; used in dye manufacturing. |

| Aniline | Aromatic Amine | Widely used in dye production; less toxic than 1-naphthylamine. |

| N,N-Dimethyl-1-naphthylamine | Aromatic Amine | Used as a stabilizer; exhibits different reactivity patterns. |

Uniqueness of 1-Naphthylamine:

Reduction of 1-Nitronaphthalene via Iron-Hydrochloric Acid

The traditional synthesis of 1-naphthylamine through the reduction of 1-nitronaphthalene using iron and hydrochloric acid represents one of the most historically significant methodologies in aromatic amine chemistry. This process, commonly referred to as the Béchamp reduction, has been extensively employed in industrial settings since the late 19th century [1].

Reaction Mechanism and Stoichiometry

The reduction mechanism proceeds through multiple intermediary stages involving the sequential conversion of the nitro group to nitroso, hydroxylamino, and finally to the amino functionality [1]. The overall stoichiometric equation can be represented as:

4 C₁₀H₇NO₂ + 9 Fe + 4 H₂O → 4 C₁₀H₇NH₂ + 3 Fe₃O₄

The reaction typically requires iron powder in significant excess, with hydrochloric acid serving both as a proton source and as an activating agent for the iron surface [2] [3]. The process involves heating the mixture to temperatures ranging from 60°C to 100°C for periods of 1 to 3 hours [3].

Operational Parameters and Conditions

Industrial implementation of this method involves careful control of several critical parameters. The reaction mixture typically consists of 200 grams of iron turnings, 100 grams of water, and 10 milliliters of 30% hydrochloric acid [4]. Temperature control is maintained within ±5°C to ensure consistent conversion rates while preventing excessive side reactions [5].

The conversion efficiency for this traditional method ranges from 85% to 95%, with selectivity values between 90% and 95% [5]. However, the method presents several operational challenges, including the generation of iron oxide sludge and the requirement for extensive post-reaction purification procedures.

Catalytic Hydrogenation with Nickel Catalysts

Modern industrial production has largely transitioned to catalytic hydrogenation methodologies, which offer superior efficiency, selectivity, and environmental advantages compared to traditional reduction techniques [6] [5].

Catalyst Systems and Performance

Contemporary catalytic hydrogenation employs various nickel-based catalyst systems, each optimized for specific operational requirements. Raney nickel catalysts demonstrate activity levels of 0.5 to 1.2 mol/g·h with selectivity ranges of 95% to 98% [2]. Nickel on alumina systems exhibit enhanced performance with activity values of 0.8 to 1.5 mol/g·h and selectivity approaching 96% to 99% [7].

Titanium-modified nickel catalysts represent the most advanced development in this field, achieving conversion rates up to 90% with selectivity values reaching 99% [8]. These catalysts demonstrate superior sulfur tolerance, addressing one of the primary challenges in industrial 1-nitronaphthalene feedstocks which typically contain approximately 2% benzothiophene impurities [8].

Reaction Conditions and Process Parameters

Catalytic hydrogenation operates under elevated temperature and pressure conditions, typically ranging from 150°C to 230°C and 2.0 to 5.0 MPa hydrogen pressure [8] [5]. The reaction requires residence times of 3 to 6 hours with hydrogen gas flow rates maintained between 50 to 200 L/min .

Catalyst loading generally ranges from 5% to 15% by weight, with temperature control maintained within ±2°C to ensure optimal performance . The enhanced process control achievable with catalytic systems results in product purities of 98% to 99.5%, representing a significant improvement over traditional methods [6].

Modern Industrial Production Techniques

Vacuum Distillation for Purification

Industrial purification of 1-naphthylamine relies extensively on vacuum distillation techniques to achieve the stringent purity requirements demanded by modern applications. The compound exhibits a normal boiling point of 301°C at atmospheric pressure, necessitating reduced pressure conditions to prevent thermal degradation [10] [11].

Distillation System Design and Operation

Modern vacuum distillation systems operate at absolute pressures ranging from 5 to 20 mmHg, enabling distillation temperatures of 140°C to 160°C [12] [11]. This represents a significant reduction from traditional atmospheric distillation temperatures of 160°C to 180°C, minimizing thermal stress on the product [11].

The distillation process typically employs fractionating columns with multiple theoretical plates to achieve the required separation efficiency. Steam jet ejectors or mechanical vacuum pumps maintain the reduced pressure conditions, with barometric condensers employed for vapor recovery [13].

Process Optimization and Energy Efficiency

Contemporary distillation systems incorporate advanced process control technologies to optimize energy consumption and product quality. Heat integration through heat exchanger networks reduces overall energy requirements by approximately 30% compared to conventional designs [11].

Column internals are designed to minimize pressure drop while maximizing mass transfer efficiency. Structured packing materials provide enhanced surface area for vapor-liquid contact while maintaining low pressure drop characteristics essential for vacuum operation [11].

Quality Control Measures for 2-Naphthylamine Contaminant Mitigation

The presence of 2-naphthylamine as a contaminant in 1-naphthylamine represents one of the most critical quality control challenges in industrial production. Commercial specifications typically require 2-naphthylamine content below 10 ppm, necessitating sophisticated analytical and separation techniques [12] [6].

Analytical Methods and Detection Techniques

High-Performance Liquid Chromatography with ultraviolet detection represents the primary analytical method for 2-naphthylamine quantification [14] [15]. The technique employs reverse-phase columns with acetonitrile-water mobile phases, achieving detection limits as low as 0.02% [14].

Gas chromatographic methods utilizing derivative formation provide alternative analytical approaches. N-naphthylacetamide and N,N-dimethylnaphthylamine derivatives enable enhanced separation and detection sensitivity through improved volatility and thermal stability characteristics [14].

Separation and Purification Strategies

Industrial separation of 1-naphthylamine and 2-naphthylamine isomers employs multiple complementary techniques. Fractional crystallization exploits the different solubility characteristics of the isomers in various solvent systems [6].

Advanced distillation techniques utilizing high-efficiency columns with theoretical plate numbers exceeding 50 enable effective isomer separation. The boiling point difference of approximately 12°C between the isomers provides sufficient separation driving force when combined with high column efficiency [12].

Chemical separation methods involving selective derivatization reactions offer additional purification options. The differential reactivity of the amino groups in different chemical environments enables selective removal of the 2-naphthylamine isomer through targeted chemical transformations [16].

Quality control protocols incorporate multiple analytical checkpoints throughout the production process. In-process monitoring employs real-time analytical techniques to ensure continuous compliance with contamination specifications. Final product certification requires comprehensive analytical characterization including purity determination, isomer content analysis, and trace impurity profiling [17].

Purity

Physical Description

WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE.

Colorless crystals with an ammonia-like odor.

Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]

Color/Form

YELLOW RHOMBIC NEEDLES

White crystals becoming red on exposure to air

Needles, becoming red on exposure to air, or a reddish, crystal mass

Colorless crystals; darkens in air to a reddish-purple colo

XLogP3

Exact Mass

Boiling Point

300.8 °C

300.7 °C

573°F

Flash Point

157 °C, 315 °F, (closed cup)

157 °C c.c.

315°F

Vapor Density

4.93 (Air= 1)

Relative vapor density (air = 1): 4.93

4.93

Density

1.114 g/cu cm

1.12 g/cm³

1.12

LogP

log Kow = 2.25

2.25

Odor

Appearance

Melting Point

49.2 °C

50.0 °C

122°F

Storage

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

0.00 mmHg

4.18X10-3 mm Hg @ 25 °C /Extrapolated/

Vapor pressure, Pa at 20 °C: 0.53

1 mmHg at 220°F

(220°F): 1 mmHg

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

25168-10-9

Wikipedia

Biological Half Life

Methods of Manufacturing

Prepared by reducing alpha-nitronaphthalene with iron and hydrochloric acid.

Naphthalene is nitrated with H2SO4-HNO3 at 50-60 °C. The crude product (mp 52 °C) is separated, washed with hot water, and further purified by crystallization or sweating (draining of the lower melting point isomer) to remove 2-nitronaphthalene (3%) and traces of 2,4-dinitronaphthalene. purified 1-nitronaphthalene was traditionally reduced with iron in boiling dilute hydrochloric acid, but modern plants use hydrogenation with nickel catalyst. The 1-naphthylamine produced is further purified by distillation under vacuum. The content of 2-naphthylamine in the commercial product is specified at less than 10 ppm.

General Manufacturing Information

Analytic Laboratory Methods

Trace amount of 2-naphthylamine co-existing with large amt of 1-naphthylamine was determined by high speed liquid chromatography after mesitylenesulfonylation.

Liquid chromatographic separation coupled with extreme sensitivity of electrochemical detection can offer simple approach to analysis of amine carcinogens.

An aqueous sample was passed through poly(styrene-divinylbenzene) cation-exchange resin and after processing the concentrated sample was analyzed by gas chromatography. Over 50 organic bases /including 1-naphthylamine/ were recovered from water.

For more Analytic Laboratory Methods (Complete) data for 1-NAPHTHYLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store containers in well-ventilated area.

Interactions

Stability Shelf Life

Dates

2: Molyneaux E, Telesia LA, Henshaw C, Boath E, Bradley E, Howard LM. Antidepressants for preventing postnatal depression. Cochrane Database Syst Rev. 2018 Apr 18;4:CD004363. doi: 10.1002/14651858.CD004363.pub3. Review. PubMed PMID: 29669175.

3: Punithakumari G, Wu SP, Velmathi S. Highly Selective Detection of Cr(3 +) Ion with Colorimetric & Fluorescent Response Via Chemodosimetric Approach in Aqueous Medium. J Fluoresc. 2018 Mar;28(2):663-670. doi: 10.1007/s10895-018-2228-1. Epub 2018 Apr 14. PubMed PMID: 29654524.

4: Strugala P, Dudra A, Gabrielska J. ACTIVITY OF BLACKCURRANT AND CHOKEBERRY EXTRACTS AND TWO MAJOR CYANIDIN GLYCOSIDES AGAINST LIPID MEMBRANE OXIDATION AND THEIR BINDING PROPERTIES TO ALBUMIN. Acta Pol Pharm. 2017 Mar;74(2):679-687. PubMed PMID: 29624274.

5: Song X, Li C, Qi K, Tu J, Liu H, Xue T. The role of the outer membrane protein gene ybjX in the pathogenicity of avian pathogenic Escherichia coli. Avian Pathol. 2018 Jun;47(3):294-299. doi: 10.1080/03079457.2018.1448053. Epub 2018 Mar 27. PubMed PMID: 29517278.

6: Klaus A, Baldensperger T, Fiedler R, Girndt M, Glomb MA. Influence of Transketolase-Catalyzed Reactions on the Formation of Glycolaldehyde and Glyoxal Specific Posttranslational Modifications under Physiological Conditions. J Agric Food Chem. 2018 Feb 14;66(6):1498-1508. doi: 10.1021/acs.jafc.7b05472. Epub 2018 Feb 5. PubMed PMID: 29400466.

7: Minguez L, Bureau R, Halm-Lemeille MP. Joint effects of nine antidepressants on Raphidocelis subcapitata and Skeletonema marinoi: A matter of amine functional groups. Aquat Toxicol. 2018 Mar;196:117-123. doi: 10.1016/j.aquatox.2018.01.015. Epub 2018 Jan 31. PubMed PMID: 29367071.

8: Zhu H, Sun S, Qiao H, Yang F, Kang J, Wu Y, Wu Y. Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates. Org Lett. 2018 Feb 2;20(3):620-623. doi: 10.1021/acs.orglett.7b03749. Epub 2018 Jan 23. PubMed PMID: 29360377.

9: Hedgespeth ML, Karasek T, Ahlgren J, Berglund O, Brönmark C. Behaviour of freshwater snails (Radix balthica) exposed to the pharmaceutical sertraline under simulated predation risk. Ecotoxicology. 2018 Mar;27(2):144-153. doi: 10.1007/s10646-017-1880-6. Epub 2018 Jan 18. PubMed PMID: 29349647; PubMed Central PMCID: PMC5847023.

10: Queiroz MSR, Pinheiro LZ, Sutili FK, de Souza PM, Seldin L, Muzitano MF, de Souza ROMA, Guimarães DO, Leal ICR. Enantioselective biotransformation of sterically hindered amine substrates by the fungus Stemphylium lycopersici. J Appl Microbiol. 2018 May;124(5):1107-1121. doi: 10.1111/jam.13684. Epub 2018 Feb 26. PubMed PMID: 29292556.

11: Berko EH, Feier G. Behavioral Health Consult: Ensuring prompt recognition and treatment of panic disorder. J Fam Pract. 2017 Dec;66(12):750-753. PubMed PMID: 29202148.

12: Peris TS, Caporino NE, O'Rourke S, Kendall PC, Walkup JT, Albano AM, Bergman RL, McCracken JT, Birmaher B, Ginsburg GS, Sakolsky D, Piacentini J, Compton SN. Therapist-Reported Features of Exposure Tasks That Predict Differential Treatment Outcomes for Youth With Anxiety. J Am Acad Child Adolesc Psychiatry. 2017 Dec;56(12):1043-1052. doi: 10.1016/j.jaac.2017.10.001. Epub 2017 Oct 9. PubMed PMID: 29173738.

13: Lazar AI, Rohacova J, Nau WM. Comparison of Complexation-Induced pK(a) Shifts in the Ground and Excited States of Dyes as Well as Different Macrocyclic Hosts and Their Manifestation in Host-Retarded Excited-Dye Deprotonation. J Phys Chem B. 2017 Dec 21;121(50):11390-11398. doi: 10.1021/acs.jpcb.7b10651. Epub 2017 Dec 11. PubMed PMID: 29168919.

14: Bashiri M, Mancino MJ, Stanick VA, Thostenson J, Kosten TR, Oliveto AH. Moderators of response to sertraline versus placebo among recently abstinent, cocaine dependent patients: A retrospective analysis of two clinical trials. Am J Addict. 2017 Dec;26(8):807-814. doi: 10.1111/ajad.12635. Epub 2017 Nov 8. PubMed PMID: 29115703; PubMed Central PMCID: PMC5699965.

15: Hedayati SS, Gregg LP, Carmody T, Jain N, Toups M, Rush AJ, Toto RD, Trivedi MH. Effect of Sertraline on Depressive Symptoms in Patients With Chronic Kidney Disease Without Dialysis Dependence: The CAST Randomized Clinical Trial. JAMA. 2017 Nov 21;318(19):1876-1890. doi: 10.1001/jama.2017.17131. PubMed PMID: 29101402; PubMed Central PMCID: PMC5710375.

16: Bai P, Sun S, Li Z, Qiao H, Su X, Yang F, Wu Y, Wu Y. Ru/Cu Photoredox or Cu/Ag Catalyzed C4-H Sulfonylation of 1-Naphthylamides at Room Temperature. J Org Chem. 2017 Dec 1;82(23):12119-12127. doi: 10.1021/acs.joc.7b01917. Epub 2017 Nov 1. PubMed PMID: 29039195.

17: Kromann S, Kudirkiene E, Li L, Thoefner I, Daldorph E, Christensen JP, Meng H, Olsen RH. Treatment with high-dose antidepressants severely exacerbates the pathological outcome of experimental Escherichia coli infections in poultry. PLoS One. 2017 Oct 11;12(10):e0185914. doi: 10.1371/journal.pone.0185914. eCollection 2017. PubMed PMID: 29020098; PubMed Central PMCID: PMC5636113.

18: Ding A, Xu J, Gu G, Lu G, Huang X. PHEA-g-PMMA Well-Defined Graft Copolymer: ATRP Synthesis, Self-Assembly, and Synchronous Encapsulation of Both Hydrophobic and Hydrophilic Guest Molecules. Sci Rep. 2017 Oct 3;7(1):12601. doi: 10.1038/s41598-017-12710-y. PubMed PMID: 28974694; PubMed Central PMCID: PMC5626726.

19: Dang S, Shah CP. The best of the best: a review of select retina case reports published in 2015. Digit J Ophthalmol. 2016 Dec 31;22(4):79-81. doi: 10.5693/djo.01.2016.06.002. eCollection 2016. Review. PubMed PMID: 28924409; PubMed Central PMCID: PMC5596908.

20: Hatamie A, Nassiri M, Alivand MD, Bhatnagar A. Trace analysis of nitrite ions in environmental samples by using in-situ synthesized Zein biopolymeric nanoparticles as the novel green solid phase extractor. Talanta. 2018 Jan 1;176:156-164. doi: 10.1016/j.talanta.2017.08.023. Epub 2017 Aug 9. PubMed PMID: 28917735.